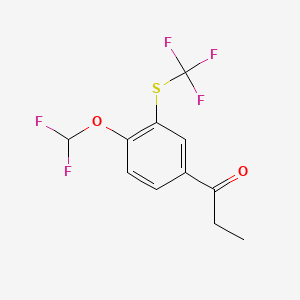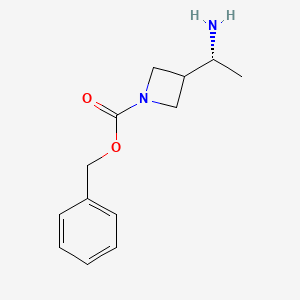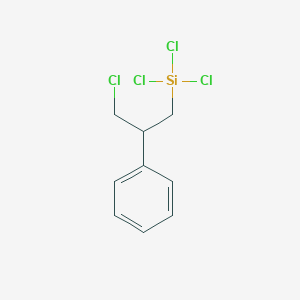
((Chloromethyl)phenylethyl)trichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Chloromethyl)phenylethyl)trichlorosilane: is an organosilicon compound with the molecular formula C9H10Cl4Si and a molecular weight of 288.08 g/mol . This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One method involves the direct chlorination of methyl trichlorosilane using a mixture of benzoyl peroxide and ferric chloride as catalysts.
Hydrochlorination: Another method involves treating powdered metallurgical grade silicon with hydrogen chloride at 300°C.
Industrial Production Methods: The industrial production of ((Chloromethyl)phenylethyl)trichlorosilane typically involves large-scale chlorination processes, where the reaction conditions are optimized to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water or protic solvents.
Substitution: Nucleophiles such as alcohols, amines, and thiols.
Major Products:
Hydrolysis: Siloxane polymers and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ((Chloromethyl)phenylethyl)trichlorosilane is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in creating complex silicon-based materials .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s reactivity and ability to form stable bonds with organic molecules make it a potential candidate for developing new biomaterials and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. Its ability to form strong bonds with various substrates makes it useful in coatings, adhesives, and sealants .
Mécanisme D'action
The primary mechanism of action for ((Chloromethyl)phenylethyl)trichlorosilane involves its reactivity with water and other nucleophiles. The compound undergoes hydrolysis to form siloxane polymers and hydrochloric acid. This reaction is facilitated by the presence of moisture and protic solvents . The molecular targets and pathways involved include the silicon-oxygen bond formation and the release of hydrochloric acid.
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials and as a reducing agent.
Chlorodimethylsilane (HSiCl2(CH3)2): Used in the synthesis of organosilicon compounds.
Uniqueness: ((Chloromethyl)phenylethyl)trichlorosilane is unique due to its specific structure, which includes a chloromethyl group attached to a phenylethyl group. This structure imparts distinct reactivity and properties compared to other chlorosilanes. Its ability to form strong bonds with organic and inorganic substrates makes it valuable in various applications .
Propriétés
Formule moléculaire |
C9H10Cl4Si |
|---|---|
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
trichloro-(3-chloro-2-phenylpropyl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
CPYKRKMVWIPNFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)

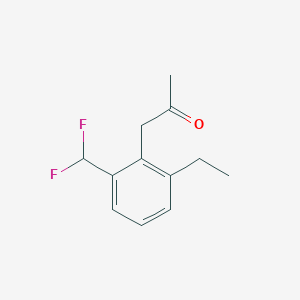
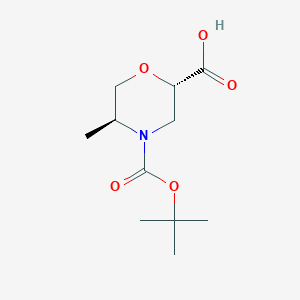

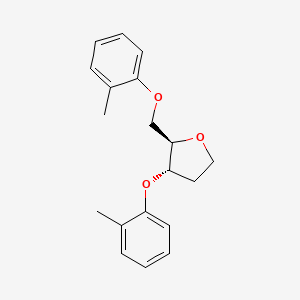



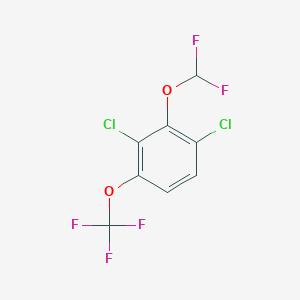
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
